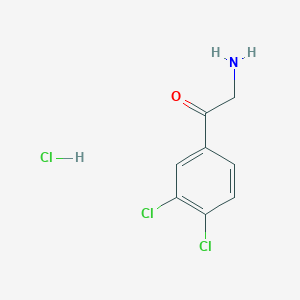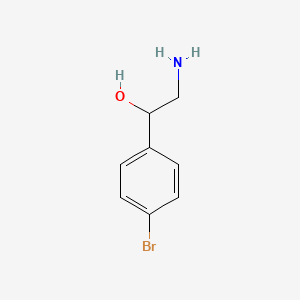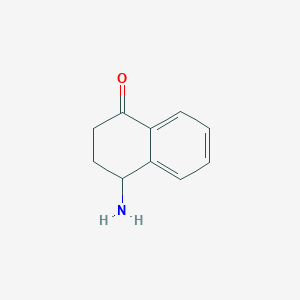
3-环丙基咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropylimidazolidine-2,4-dione, often abbreviated as 3-CPID, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a five-membered ring structure containing nitrogen, carbon, and oxygen atoms. 3-CPID is a versatile molecule that is used in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent for various biochemical and physiological processes.
科学研究应用
1. 双重作用螺二环咪唑烷-2,4-二酮:抗糖尿病药和醛糖还原酶抑制剂
由降冰片合成的螺二环咪唑烷-2,4-二酮被发现具有双重作用,既是抗糖尿病药,又是醛糖还原酶抑制剂,后者是一种参与糖尿病并发症的酶。这种合成的化合物显示出使用单一药物治疗糖尿病及其并发症的巨大潜力 (Iqbal 等,2013)。
2. 生物活性杂芳噻唑烷-2,4-二酮
噻唑烷-2,4-二酮已被用于制造对金黄色葡萄球菌和白色念珠菌等多种微生物具有抗菌活性的生物活性杂环化合物。这些化合物在开发新的抗菌剂方面显示出潜力 (Ibrahim 等,2011)。
3. 螺咪唑烷-2,4-二酮的合成和降血糖活性
通过布赫雷-伯格斯反应合成的螺咪唑烷-2,4-二酮在体内显示出显着的降血糖活性。这些化合物,特别是 6-甲基-3-(4-甲基苯磺酰) 变体,有效降低了血糖水平,表明它们作为糖尿病治疗的潜力 (Iqbal 等,2012)。
4. 3-氨基咪唑啉-2,4-二酮的可溶性聚合物合成
3-氨基咪唑啉-2,4-二酮衍生物已使用溶液相和可溶性聚合物负载方法合成。该方法提供了清洁的产品分离和原始基质的再循环,展示了化学合成中更可持续的方法 (Yoon 等,1998)。
5. 新型 5-HT1A 受体激动剂
5-螺咪唑烷-2,4-二酮衍生物已被合成并评估其作为抗抑郁药和抗焦虑药的潜力,在体外和体内研究中显示出有希望的结果。一种特定化合物在动物模型中表现出的抗抑郁样效应比丙咪嗪更显着,表明其在心理健康治疗中的潜力 (Czopek 等,2010)。
6. 抗菌应用
基于噻唑烷-2,4-二酮部分的化合物已经合成并评估了抗菌活性。由于其有效的抑制作用,这些化合物在解决微生物感染方面显示出潜力 (Albuquerque 等,1999)。
作用机制
Target of Action
Similar compounds like thiazolidin-2,4-dione (tzd) analogues exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .
Mode of Action
Tzd analogues, which are structurally similar, improve insulin resistance by activating the ppar-γ receptor . This activation leads to changes in gene expression that improve insulin sensitivity .
Biochemical Pathways
They exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Result of Action
Similar compounds like tzd analogues have been shown to improve insulin sensitivity and have antimicrobial and antioxidant effects .
生化分析
Biochemical Properties
3-Cyclopropylimidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as aldose reductase, which is crucial in the polyol pathway . The nature of these interactions often involves enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of 3-Cyclopropylimidazolidine-2,4-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of imidazolidine-2,4-dione can inhibit the proliferation of cancer cells, such as the MCF-7 breast cancer cell line . This inhibition is often mediated through the modulation of signaling pathways that control cell growth and apoptosis.
Molecular Mechanism
At the molecular level, 3-Cyclopropylimidazolidine-2,4-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit aldose reductase in a non-competitive manner . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Cyclopropylimidazolidine-2,4-dione in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that 3-Cyclopropylimidazolidine-2,4-dione can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 3-Cyclopropylimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as antinociceptive activity without significant adverse effects . At higher doses, it can lead to toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. These threshold effects are critical for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
3-Cyclopropylimidazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase, which plays a role in the polyol pathway . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and cofactors.
Transport and Distribution
The transport and distribution of 3-Cyclopropylimidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for determining the bioavailability and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of 3-Cyclopropylimidazolidine-2,4-dione is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMZRUJBGDIMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


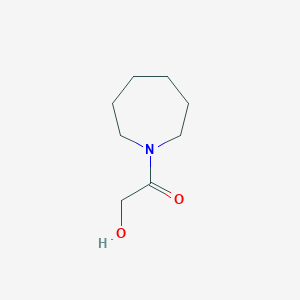
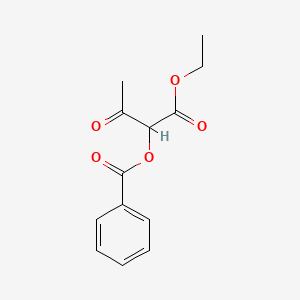


![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)

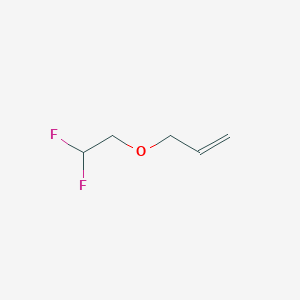
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)
